(1R,3S,4R)-3-{[(tert-butoxy)carbonyl]amino}-4-hydroxycyclopentane-1-carboxylic acid
Description
This compound is a cyclopentane derivative featuring a tert-butoxycarbonyl (Boc)-protected amine, a hydroxyl group at the 4-position, and a carboxylic acid at the 1-position. The Boc group enhances stability during synthesis, while the hydroxyl and carboxylic acid moieties contribute to hydrogen-bonding interactions, influencing solubility and reactivity .
Properties
CAS No. |
927870-60-8 |
|---|---|
Molecular Formula |
C11H19NO5 |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
(1R,3R,4S)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-7-4-6(9(14)15)5-8(7)13/h6-8,13H,4-5H2,1-3H3,(H,12,16)(H,14,15)/t6-,7+,8-/m1/s1 |
InChI Key |
LUFYOKRQPSBJIS-GJMOJQLCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@H](C[C@H]1O)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CC1O)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
(1R,3S,4R)-3-{[(tert-butoxy)carbonyl]amino}-4-hydroxycyclopentane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C12H23NO5
- Molecular Weight : 251.32 g/mol
- CAS Number : 1392745-22-0
Synthesis
The synthesis of this compound typically involves the protection of amino groups and the introduction of functional groups through various organic reactions. For instance, a common method includes the use of tert-butoxycarbonyl (Boc) protection for amino groups followed by cyclization reactions to form the cyclopentane structure.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that derivatives with similar structures showed significant inhibition against various bacterial strains, suggesting potential applications in antibiotic development .
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes. For example, it has shown promise as an inhibitor of serine proteases, which play crucial roles in various physiological processes including blood coagulation and immune responses. Inhibitory assays revealed IC50 values indicating effective inhibition at micromolar concentrations .
Anticancer Properties
Preliminary studies have suggested that this compound may possess anticancer properties. In vitro assays demonstrated its ability to induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways related to cell survival and proliferation .
Case Studies
Scientific Research Applications
Medicinal Chemistry
Analgesic and Antinociceptive Properties
Recent studies have highlighted the potential of derivatives of this compound in developing new analgesics. One notable application is in the synthesis of peptidomimetics that mimic the structure of natural analgesics like morphiceptin. The incorporation of this compound into peptidomimetic structures has shown promise in enhancing analgesic activity while maintaining lower side effects compared to traditional opioids .
Case Study: Peptidomimetic Synthesis
A study published in 2020 synthesized a new morphiceptin peptidomimetic using (1R,3S,4R)-3-{[(tert-butoxy)carbonyl]amino}-4-hydroxycyclopentane-1-carboxylic acid as a key building block. The resulting compound exhibited significant binding affinity to opioid receptors, suggesting its potential as a therapeutic agent for pain management .
Synthetic Organic Chemistry
Building Block for Complex Molecules
The compound serves as a versatile building block in organic synthesis. Its unique cyclopentane structure allows for the introduction of various functional groups, making it useful in constructing complex organic molecules.
Data Table: Synthetic Applications
| Reaction Type | Description | Yield (%) |
|---|---|---|
| Amidation | Coupling with amines to form amides | 85 |
| Esterification | Reaction with alcohols to form esters | 90 |
| Deprotection | Removal of BOC group to yield free amine | 95 |
These reactions demonstrate the compound's utility in generating diverse chemical entities for further research and development.
Biochemical Research
Role in Enzyme Inhibition Studies
The compound has been explored for its role as an inhibitor in various biochemical pathways. Its structural features allow it to interact with specific enzymes, making it a candidate for studying enzyme kinetics and mechanisms.
Case Study: Inhibition of Adhesion Molecules
Research has indicated that carboxylic acid derivatives similar to this compound can inhibit adhesion molecules such as ICAM-1. These findings suggest potential applications in treating inflammatory diseases where adhesion molecule expression is upregulated .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Substituent Variations
Compound 8 : (3S)-3-((tert-Butoxycarbonyl)amino)-4-(difluoromethylenyl)-1-(phenylselanyl)cyclopentane-1-carboxylic acid
- Molecular Formula : C₁₈H₂₁F₂NNaO₄Se
- Key Features : Difluoromethylenyl and phenylselanyl substituents.
- Synthesis : Prepared via lithium hydroxide-mediated hydrolysis of a methyl ester precursor, followed by Boc deprotection with trifluoroacetic acid (TFA) .
- Properties : The difluoromethylenyl group enhances electrophilicity, while selenium introduces redox activity. NMR data (¹H, ¹³C, ¹⁹F) confirm stereochemical integrity .
Peramivir Intermediate : (1S,2S,3R,4R)-Methyl 3-((R)-1-acetamido-2-ethylbutyl)-4-(tert-butoxycarbonylamino)-2-hydroxycyclopentanecarboxylate
Ring Size and Stereochemical Differences
Cyclohexane Analog : (1R,3S,4S)-4-{[(tert-Butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylic acid
- Molecular Formula: C₁₂H₂₁NO₅
- Key Differences : Cyclohexane ring (vs. cyclopentane) and (1R,3S,4S) stereochemistry.
Data Table: Structural and Functional Comparison
Preparation Methods
Enzymatic Asymmetric Reduction
Enzymatic methods dominate for installing stereocenters. For example, 3-carbonylcyclopentanecarboxylic acid is reduced to (3R)-3-hydroxycyclopentanecarboxylic acid using a carbonyl reductase/glucose dehydrogenase system, achieving 92% yield and 99% ee. This step avoids traditional resolution techniques, reducing costs and waste.
Diazonium Salt Rearrangement
A patent by CN102633686A details diazabicyclo[2.2.1]hept-5-en-3-one rearrangement under acidic conditions to form aminocyclopentanol intermediates. Treatment with sodium nitrite in sulfuric acid generates diazonium salts, which decompose thermally to yield hydroxy-amino cyclopentane frameworks.
Boc-Protection and Carboxylation
tert-Butoxycarbonyl (Boc) Protection
The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with catalytic dimethylaminopyridine (DMAP). For example, (1R,3S)-3-aminocyclopentanol reacts with Boc₂O at 0°C to afford the Boc-protected derivative in 85% yield.
Carboxylic Acid Formation
Methyl ester intermediates (e.g., methyl (1S,3R,4S)-3-Boc-amino-4-hydroxycyclopentanecarboxylate) are hydrolyzed using lithium hydroxide (LiOH) in tetrahydrofuran/water (THF/H₂O) at 25°C. This step achieves quantitative conversion to the carboxylic acid without epimerization.
Comparative Analysis of Synthetic Routes
Critical Challenges and Optimization Strategies
Stereochemical Control
Grignard reagent additions to bicyclic ketones (e.g., methyl magnesium bromide) often lead to diastereomer mixtures. Chiral auxiliaries or enzymatic resolutions are required to isolate the (1R,3S,4R) configuration.
Scalability of Enzymatic Methods
While enzymatic reductions offer high ee, NADPH regeneration remains costly. Immobilized enzyme systems and glucose-driven cofactor recycling reduce operational costs by 40%.
Industrial-Scale Production Insights
The CN110092726B patent outlines a cost-effective route for bictegravir intermediate synthesis:
-
Asymmetric reduction : 3-Carbonylcyclopentanecarboxylic acid → (3R)-3-hydroxycyclopentanecarboxylic acid (92% yield).
-
Rearrangement cyclization : DPPA-mediated cyclization to form (1R,5S)-2-oxo-4-azabicyclo[3.2.1]octane-3-one (75% yield).
-
Hydrolysis : 4 M HCl at 95°C cleaves the bicyclic intermediate to (1R,3S,4R)-3-amino-4-hydroxycyclopentane-1-carboxylic acid hydrochloride (88% yield).
Emerging Catalytic Innovations
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and stereochemical purity?
- Methodological Answer : Synthesis typically involves multi-step strategies starting from cyclopentane precursors. Key steps include:
- Ring-Closing Metathesis (RCM) : To construct the cyclopentane backbone with stereochemical control .
- Boc Protection : Introduce the tert-butoxycarbonyl group under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP .
- Hydroxylation : Stereoselective oxidation (e.g., Sharpless dihydroxylation) or enzymatic catalysis to install the 4-hydroxy group .
- Optimize yields by controlling temperature (0–25°C for Boc protection) and using chiral auxiliaries to preserve stereochemistry.
Q. Which analytical techniques are critical for confirming stereochemistry and functional group integrity?
- Methodological Answer :
- X-ray Crystallography : Resolves absolute configuration of chiral centers .
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using COSY and HSQC to verify substituent positions (e.g., δ ~1.4 ppm for Boc methyl groups) .
- NOESY : Confirms spatial proximity of hydroxyl and amino groups to validate stereochemistry .
- HPLC with Chiral Columns : Quantifies enantiomeric excess (>98% for pharmaceutical-grade purity) .
Q. How can researchers safely handle this compound given limited toxicity data?
- Methodological Answer :
- PPE : Use P95 respirators for dust control and nitrile gloves to prevent dermal exposure .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of aerosols .
- Storage : Keep under inert gas (argon) at –20°C to prevent Boc group hydrolysis .
Advanced Research Questions
Q. How can decarboxylative cross-coupling metallaphotoredox catalysis modify the carboxylic acid moiety?
- Methodological Answer :
- Catalytic System : Use Fe/Ni dual catalysis under blue LED light to activate the carboxylic acid for C(sp³)–C(sp²) bond formation .
- Key Parameters :
- Substrate Scope : Compatible with aryl iodides (e.g., electron-deficient partners yield 65–78% cross-coupled products) .
- Additives : Include Zn dust or 4-ethylpyridine to suppress dimerization side reactions .
- Limitations : Unactivated carboxylic acids require ligand-modified Fe catalysts (e.g., cyclam) for efficient decarboxylation .
Q. What strategies mitigate competing oxidation during catalytic hydrocarboxylation of cyclopentane derivatives?
- Methodological Answer :
- Catalyst Selection : Cu-based catalysts (e.g., compound 1 in ) reduce ketone/alcohol byproducts compared to Co analogs (26% vs. 7% yield for cyclopentane carboxylation) .
- Reaction Conditions :
- Temperature : Lower temps (40–60°C) minimize radical-mediated oxidation .
- Solvent : Use non-polar solvents (e.g., hexane) to disfavor polar oxidation intermediates .
Q. How does stereochemistry influence biological activity in drug discovery?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- The (1R,3S,4R) configuration enhances binding to enzymatic pockets (e.g., proteases) via H-bonding (hydroxyl) and hydrophobic interactions (Boc group) .
- Case Study : In thromboxane A2 receptor antagonism, cyclopentane derivatives with analogous stereochemistry show IC50 values comparable to parent carboxylic acids .
- Screening : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify target affinity .
Q. Can orthogonal protection strategies be applied to selectively modify functional groups?
- Methodological Answer :
- Boc Deprotection : Use TFA (trifluoroacetic acid) in DCM (1:1 v/v) to remove Boc without affecting the carboxylic acid .
- Hydroxyl Protection : Temporarily silylate the 4-hydroxy group with TBSCl (tert-butyldimethylsilyl chloride) during amine modification .
- Carboxylic Acid Activation : Convert to acyl chloride (SOCl₂) or NHS ester for peptide coupling .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported catalytic efficiencies for cyclopentane functionalization?
- Methodological Answer :
- Contextual Factors : Compare substrate purity (e.g., residual moisture degrades Boc groups) and catalyst loading (e.g., 5 mol% Fe vs. 2.5 mol% Ni in ) .
- Validation : Reproduce reactions under inert conditions (glovebox) and characterize intermediates via in-situ IR or MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
